molecular formula C55H86O24 B191202 escin Ib CAS No. 26339-90-2

escin Ib

Número de catálogo: B191202
Número CAS: 26339-90-2
Peso molecular: 1131.3 g/mol
Clave InChI: AXNVHPCVMSNXNP-JVDJOBJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La escina se extrae principalmente de las semillas de castaño de indias. El proceso de extracción implica el uso de solventes como etanol y metanol para aislar el complejo de saponina . El extracto crudo se purifica luego a través de varias técnicas cromatográficas para obtener escina en su forma pura .

Métodos de Producción Industrial

La producción industrial de escina implica procesos de extracción y purificación a gran escala. Las semillas primero se muelen en un polvo fino, que luego se somete a extracción con solvente. El extracto se concentra y purifica utilizando cromatografía en columna para aislar la escina . Este método asegura un alto rendimiento de escina pura adecuada para aplicaciones farmacéuticas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Anti-Inflammatory Effects
Escin Ib exhibits potent anti-inflammatory properties. It has been shown to reduce capillary permeability and inhibit vascular permeability induced by various inflammatory agents such as bradykinin and histamine. In animal studies, this compound demonstrated a dose-dependent reduction in edema and inflammatory responses, making it a valuable candidate for treating conditions characterized by inflammation and swelling .

2. Venotonic Effects
this compound is recognized for its venotonic effects, which are beneficial in the management of chronic venous insufficiency. It enhances venous tone and reduces symptoms associated with venous disorders, such as pain and swelling in the legs. Clinical applications often include formulations containing this compound to alleviate symptoms in patients suffering from varicose veins and related conditions .

3. Antiedematous Activity
Research indicates that this compound effectively reduces edema formation. In controlled studies, it has been administered both intravenously and orally, showing significant efficacy in minimizing fluid accumulation in tissues following injury or inflammation . The compound's ability to modulate vascular permeability is crucial in its antiedematous action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Bioavailability : Studies indicate that this compound has poor oral bioavailability (<2%), suggesting that intravenous administration may be more effective for therapeutic outcomes .
  • Metabolism : After administration, this compound can convert to isothis compound, which may enhance its therapeutic effects due to improved absorption characteristics .
  • Half-Life and Duration of Action : The terminal half-life of this compound is extended when administered as part of a mixture containing multiple isomers, indicating that formulations with combined isomers may provide prolonged therapeutic effects compared to single-isomer preparations .

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Chronic Venous Insufficiency : A clinical trial involving patients with chronic venous insufficiency demonstrated significant improvements in symptoms such as leg heaviness and swelling after treatment with escin-containing formulations.
  • Post-Surgical Edema : In post-operative patients, this compound was effective in reducing edema following surgical procedures, contributing to faster recovery times.
  • Sports Medicine : Athletes using topical formulations containing this compound reported reduced swelling and pain after injuries, supporting its use in sports medicine .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying escin Ib in biological matrices, and what are their advantages over traditional techniques?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used due to its specificity and sensitivity for distinguishing this compound from its isomers (e.g., isothis compound) and co-occurring saponins like escin Ia . This method requires minimal sample preparation and achieves lower detection limits (e.g., 1–5 ng/mL in plasma) compared to radioimmunoassays . Key validation parameters include linearity (e.g., 1–500 ng/mL), precision (<15% RSD), and recovery (>85%) .

Q. How should pharmacokinetic (PK) studies for this compound be designed to account for isomerization and bioavailability challenges?

PK studies must use isomer-specific assays (e.g., LC-MS/MS) to track this compound separately from its isomers . Intravenous administration is preferred for bioavailability studies due to this compound’s poor oral absorption (<2% bioavailability in rats) . Sampling intervals should be frequent (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to capture rapid clearance phases. Cross-over designs in healthy volunteers (e.g., 10 subjects, BMI 20–24) can minimize inter-individual variability .

Q. What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory properties?

LPS-induced acute lung injury (ALI) models or NF-κB/TNF-α inhibition assays in macrophage cell lines (e.g., RAW 264.7) are effective. These models allow dose-response analysis (e.g., 1–50 µM this compound) and mechanistic validation via Western blotting or ELISA . Co-treatment with pro-inflammatory cytokines (e.g., IL-1β) can further test synergy .

Advanced Research Questions

Q. How does the isomerization of this compound to isothis compound in vivo influence pharmacokinetic data interpretation?

this compound and isothis compound interconvert in vivo, with this compound converting more readily to its isomer . This necessitates non-compartmental pharmacokinetic analysis to calculate combined exposure metrics (AUC₀–∞). Studies in rats show that co-administration of both isomers (as in sodium escinate formulations) prolongs half-life (t₁/₂) and mean residence time (MRT) compared to single-isomer dosing . Researchers must report isomer ratios in administered doses and use isomer-specific PK models.

Q. What experimental strategies can improve this compound’s bioavailability for therapeutic applications without compromising safety?

Nanoformulations (e.g., liposomes or polymeric nanoparticles) can enhance solubility and bypass first-pass metabolism. For example, this compound-loaded nanoparticles with PEGylation have shown improved plasma retention in preclinical models . Alternatively, prodrug derivatization (e.g., glycosylation) may reduce enzymatic degradation. Dose escalation studies in rodents (e.g., 5–50 mg/kg) should precede human trials to assess toxicity .

Q. How can contradictions between in vitro anti-inflammatory efficacy and in vivo therapeutic outcomes be resolved?

Discrepancies often arise from this compound’s poor bioavailability and rapid clearance . To address this, researchers should:

  • Validate in vitro findings using ex vivo models (e.g., whole-blood assays).
  • Correlate in vitro IC₅₀ values with achievable plasma concentrations in vivo.
  • Use pharmacodynamic markers (e.g., serum TNF-α levels) in animal models of chronic inflammation (e.g., adjuvant-induced arthritis) .

Q. What methodologies are recommended for studying this compound’s synergistic effects with other anti-cancer agents?

Combinatorial studies require rigorous dose-matrix designs (e.g., Chou-Talalay method) to calculate synergy scores (e.g., Combination Index). In vivo, orthotopic tumor models (e.g., hepatocellular carcinoma in mice) treated with this compound (10 mg/kg) and standard chemotherapeutics (e.g., cisplatin) can assess tumor growth inhibition and metastasis reduction via histopathology and MRI . Transcriptomic profiling (RNA-seq) of treated tumors may identify synergistic pathways .

Q. Methodological Considerations

  • Data Contradiction Analysis : When PK or efficacy data conflict, compare isomer ratios, bioavailability, and assay specificity across studies .
  • Experimental Controls : Include isomer-free controls and validate this compound purity via TLC or HPLC (>98%) .
  • Ethical Compliance : For human studies, adhere to informed consent protocols and dose limits (e.g., ≤10 mg this compound IV) .

Propiedades

Número CAS

26339-90-2

Fórmula molecular

C55H86O24

Peso molecular

1131.3 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1

Clave InChI

AXNVHPCVMSNXNP-JVDJOBJGSA-N

SMILES isomérico

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

SMILES canónico

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Key on ui other cas no.

6805-41-0
26339-90-2

Pictogramas

Irritant; Environmental Hazard

Sinónimos

escin Ib
escin-II

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.